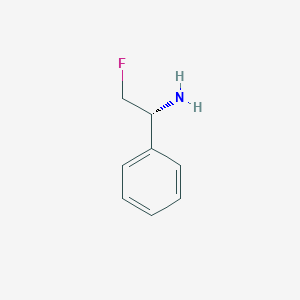

(R)-2-Fluoro-1-phenyl-ethylamine

Description

The exact mass of the compound (R)-2-Fluoro-1-phenyl-ethylamine is 139.079727485 g/mol and the complexity rating of the compound is 89.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2-Fluoro-1-phenyl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Fluoro-1-phenyl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-fluoro-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGCLOZHMSHGB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of (R)-2-Fluoro-1-phenyl-ethylamine for Medicinal Chemistry

[1]

Executive Summary

(R)-2-Fluoro-1-phenyl-ethylamine (CAS: 929971-85-7) represents a high-value fluorinated building block in modern medicinal chemistry.[1] Belonging to the class of

Physicochemical Profile

The introduction of a fluorine atom at the

Basicity Modulation (The "Fluorine Effect")

The most critical property of (R)-2-Fluoro-1-phenyl-ethylamine is the attenuation of amine basicity. The strong electron-withdrawing nature of the fluorine atom (

-

Parent Amine (Ethylamine): pKa

10.7 -

-Methylbenzylamine: pKa

- -Fluoroamine Effect: Typically lowers pKa by 1.0–2.0 units.

-

Estimated pKa of (R)-2-Fluoro-1-phenyl-ethylamine: ~8.3 – 8.6

Medicinal Impact: This reduction in pKa is strategic. It increases the fraction of the neutral species present at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration while reducing lysosomal trapping.

Conformational Bias (The Gauche Effect)

Unlike non-fluorinated alkyl chains which prefer anti-periplanar conformations to minimize steric clash,

-

Mechanism: This is driven by electrostatic attraction between the electropositive ammonium hydrogen (

) and the electronegative fluorine ( -

Result: The ethyl side chain adopts a rigid, predictable geometry, which can pre-organize the molecule for ligand-protein binding, potentially reducing the entropic penalty of binding.

Quantitative Property Summary

| Property | Value / Prediction | Rationale |

| Molecular Formula | - | |

| Molecular Weight | 139.17 g/mol | - |

| CAS Number | 929971-85-7 | Specific to (R)-isomer |

| Predicted pKa | 8.3 – 8.6 | Inductive withdrawal by |

| LogP (Est.) | 1.4 – 1.6 | F increases lipophilicity vs OH, decreases vs H |

| H-Bond Donors | 1 (Primary Amine) | - |

| H-Bond Acceptors | 1 (F atom is a weak acceptor) | Organic fluorine is a poor H-bond acceptor |

Synthetic Methodologies

Two primary routes exist for the enantioselective synthesis of (R)-2-Fluoro-1-phenyl-ethylamine. The choice depends on the availability of starting materials and scale.

Route A: Deoxyfluorination of (R)-Phenylglycinol (Preferred)

This route utilizes the "chiral pool" strategy, starting from commercially available (R)-phenylglycinol. It is robust and maintains stereochemical integrity because the reaction occurs at the primary carbon, avoiding the chiral center.

Figure 1: Step-wise synthesis from (R)-Phenylglycinol.

Route B: Regioselective Ring Opening of Aziridines

This method involves the nucleophilic opening of an activated aziridine.

-

Precursor: (R)-1-Tosyl-2-phenylaziridine.

-

Reagent: Pyridine:HF (Olah's Reagent) or TBAF.

-

Regioselectivity: Nucleophilic attack typically occurs at the less hindered primary carbon (

), yielding the target -

Note: Care must be taken to avoid

-type pathways that could lead to attack at the benzylic position (yielding the regioisomer).

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

(R)-2-Fluoro-1-phenyl-ethylamine serves as a bioisostere for:

- -Methylbenzylamine: Mimics the size but alters electronics.

-

2-Amino-2-phenylethanol: Mimics the polarity but removes the H-bond donor capability of the OH group.

Metabolic Blockade: The

Conformational Locking (The Gauche Effect)

The diagram below illustrates the preferred conformation of the protonated species, critical for receptor binding models.

Figure 2: The Gauche Effect stabilizes the folded conformation.

Experimental Protocol: Synthesis via Deoxyfluorination

Objective: Synthesis of (R)-N-Boc-2-fluoro-1-phenylethylamine from (R)-N-Boc-phenylglycinol.

Reagents:

-

(R)-N-Boc-phenylglycinol (1.0 eq)

-

DAST (Diethylaminosulfur trifluoride) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add (R)-N-Boc-phenylglycinol and dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DAST dropwise via syringe over 10 minutes. Caution: DAST reacts violently with water.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.

-

Quench: Cool back to 0°C and quench carefully with saturated aqueous

. Evolution of -

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the fluorinated intermediate.

-

Deprotection (Optional): Treat with 4M HCl in dioxane to generate the free amine hydrochloride salt.

Safety & Handling

-

Fluoroamines: Generally stable, but free bases can be volatile. Store as Hydrochloride (HCl) or Tosylate salts for long-term stability.

-

DAST: Highly reactive fluorinating agent. Liberates HF upon contact with moisture. Use only in a fume hood with HF-compatible first aid (Calcium Gluconate gel) available.

-

Toxicity: Specific toxicology data for this CAS is limited; handle as a potential irritant and permeator.

References

-

Synthesis via Aziridine Opening

-

Title: Synthesis of

-Fluoroamines from Aziridines.[2] - Source: BenchChem Technical Guides.

-

-

pKa Modulation by Fluorine

-

General Properties of Fluorinated Amines

-

Precursor Availability ((R)-Phenylglycinol)

-

Title: (R)-(-)-2-Phenylglycinol Product Data.[6]

- Source: Sigma-Aldrich.

-

Sources

- 1. (R)-2-fluoro-1-phenylethylamine - CAS号 —— - 摩熵化学 [molaid.com]

- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of beta-fluoroamines in drug design

Thermodynamic Stability & Conformational Control of -Fluoroamines in Drug Design

Executive Summary

The strategic incorporation of fluorine into aliphatic amine scaffolds—specifically the

This guide addresses the thermodynamic and kinetic principles governing

The Thermodynamic Conformer: The Gauche Effect

In non-fluorinated alkyl chains, steric repulsion typically drives substituents into an anti (180°) conformation. However, 1,2-difluoroethane and

Mechanistic Drivers

Two primary forces stabilize the gauche conformer in

-

Hyperconjugation (

): The C-H bond anti-periplanar to the C-F bond donates electron density into the low-lying antibonding orbital of the C-F bond. This interaction is maximized in the gauche conformation. -

Electrostatic Attraction: In the protonated state (ammonium), the positively charged nitrogen (

) and the electronegative fluorine (

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium driven by these stereoelectronic forces.

Figure 1: Stereoelectronic forces driving the thermodynamic preference for the gauche conformer in

Physicochemical Modulation: pKa and Permeability

The introduction of fluorine at the

Impact on Basicity

This

Table 1: Comparative pKa Shifts in Amine Scaffolds

| Scaffold Type | Structure | Typical | Effect on Permeability | |

| Ethylamine | ~10.7 | 0 | Low (mostly ionized at pH 7.4) | |

| ~9.0 | -1.7 | High (Increased neutral fraction) | ||

| ~7.3 | -3.4 | Very High (Can reduce solubility) | ||

| ~5.7 | -5.0 | Extreme (Non-basic, poor solubility) |

Design Heuristic

-

Target Range: Aim for a monofluoro- or difluoro-substitution to shift

into the 8.0–9.0 range. This maintains sufficient solubility while optimizing the LogD for blood-brain barrier (BBB) penetration.

Chemical Stability: Resistance to HF Elimination

A common concern with

Kinetic Barrier

-

C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~110 kcal/mol). Breaking it requires significant activation energy.

-

Leaving Group Ability: Fluoride (

) is a poor leaving group compared to chloride or bromide. -

Mechanism (E1cb): Elimination typically proceeds via an E1cb mechanism, requiring an acidic

-proton.[1] In simple aliphatic amines, the

Stability Assessment Workflow

The following diagram outlines the decision tree for assessing the risk of HF elimination.

Figure 2: Stability risk assessment for

Experimental Protocols

Protocol: Synthesis via Aziridine Ring Opening

This is the gold-standard method for accessing enantiopure

-

Precursor: Start with an activated aziridine (e.g., N-tosyl or N-benzyl aziridine).

-

Reagent: Use a nucleophilic fluoride source.

-

Standard:TBAF (Tetrabutylammonium fluoride) or KF with 18-crown-6.

-

Acidic:Olah's Reagent (Pyridine-HF) – Use with caution, high corrosion risk.

-

-

Reaction:

-

Dissolve aziridine in anhydrous DCM or THF.

-

Add fluoride source (1.5 eq) at 0°C.

-

Warm to RT and stir for 4–12 hours.

-

Note: Ring opening occurs at the less hindered carbon (regioselective) or activated carbon (electronic control).

-

-

Workup: Quench with saturated

. Extract with EtOAc. Purify via silica gel chromatography.

Protocol: In Vitro Metabolic Stability Assay

To verify the resistance of the C-F bond to metabolic defluorination.

-

System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

-

Preparation:

-

Test compound concentration: 1

. -

Microsomal protein: 0.5 mg/mL.

-

Cofactor: NADPH (regenerating system).

-

-

Incubation: Incubate at 37°C in phosphate buffer (pH 7.4).

-

Sampling: Take aliquots at t = 0, 15, 30, 60 min.

-

Analysis:

-

Quench with ice-cold acetonitrile (containing internal standard).

-

Centrifuge to remove proteins.

-

Analyze supernatant via LC-MS/MS .

-

Key Marker: Monitor for the parent mass (M+) and potential defluorinated metabolites (M-20 or M-18+16 for hydroxylation).

-

Success Criteria:

min indicates high metabolic stability.

-

Case Studies in Drug Design

Lanicemine Analogues (NMDA Receptor Antagonists)

Lanicemine is a low-trapping NMDA antagonist.[2] Researchers explored

-

Modification: Introduction of fluorine beta to the amine.

-

Result: The electron-withdrawing effect lowered the

, reducing the "trapping" inside the ion channel (which requires high basicity). This maintained efficacy while reducing psychotomimetic side effects associated with high-affinity, high-basicity blockers like PCP. -

Outcome: Validated the use of

-fluorination to tune "on-off" rates in ion channels.

Flortaucipir ( )

While primarily a diagnostic agent for Tau proteins in Alzheimer's, Flortaucipir demonstrates the biological inertness of the

-

Structure: Contains a fluorinated pyridine ring.

-

Stability: The molecule must survive in vivo metabolism long enough for PET imaging. The C-F bond on the aromatic/heterocyclic system is metabolically robust, resisting oxidative defluorination by Cytochrome P450 enzymes.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Vara, B. A., & Johnston, J. N. (2016).[2] Enantioselective Synthesis of

-Fluoro Amines via

Structure-Activity Relationship (SAR) of Fluorinated Phenethylamine Derivatives

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the phenethylamine scaffold represents a cornerstone of modern medicinal chemistry. This guide analyzes how fluorination—ranging from single atom substitution to trifluoromethylation—alters the physicochemical, pharmacokinetic, and pharmacodynamic profiles of phenethylamine derivatives (e.g., amphetamines, 2C-series).

By exploiting fluorine’s unique properties—extreme electronegativity (3.98 Pauling), high C-F bond strength (~485 kJ/mol), and steric mimicry of hydrogen/hydroxyl groups—researchers can precisely tune monoamine transporter (MAT) selectivity, metabolic stability, and blood-brain barrier (BBB) permeability.

Physicochemical Foundations of Fluorination

Before analyzing specific derivatives, it is critical to understand the molecular drivers of the "Fluorine Effect":

-

Electronic Modulation: Fluorine's inductive withdrawal (

effect) lowers the -

Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows it to act as a bioisostere for hydrogen (blocking metabolism) or a hydroxyl group (accepting hydrogen bonds) without introducing significant steric bulk.

-

Lipophilicity: Aromatic fluorination generally increases lipophilicity (

), enhancing CNS penetration. However, this is position-dependent; ortho-fluorination can sometimes reduce LogP due to dipole shielding.

Positional SAR Analysis

Ring Fluorination: The Amphetamine Series

The position of the fluorine atom on the phenyl ring dictates the pharmacological profile, shifting the drug from a pure stimulant to an entactogen.

| Compound | Structure (Position) | Primary Target(s) | Pharmacological Profile |

| 2-FA | Ortho-fluoro | DAT / NET | Functional Stimulant. Steric bulk at the ortho position often reduces potency compared to the parent amphetamine but retains high selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters over Serotonin (SERT). |

| 3-FA | Meta-fluoro | DAT / NET | Potent Stimulant. The meta substitution often yields the highest potency for dopamine release among the monofluoro-isomers. It lacks significant serotonergic activity, resulting in a "clean" psychostimulant profile similar to methamphetamine. |

| 4-FA | Para-fluoro | DAT / NET / SERT | Entactogen-Stimulant Hybrid. The para-halogen effect is critical here. 4-F substitution significantly enhances SERT binding affinity compared to 2-F or 3-F. This creates a dual-release profile (DA + 5-HT), mimicking the effects of MDMA but with lower neurotoxicity. |

Comparative Potency Data (IC50 / EC50)

Data synthesized from synaptosomal uptake and release assays.

| Target | 2-Fluoroamphetamine (2-FA) | 4-Fluoroamphetamine (4-FA) |

| DAT (Dopamine) | High Affinity (Releaser) | |

| NET (Norepinephrine) | High Affinity (Releaser) | |

| SERT (Serotonin) | Negligible Affinity |

Side-Chain Fluorination (Alpha/Beta Positions)

Fluorination on the ethylamine side chain is less common in recreational pharmacology but vital in therapeutic design to modulate metabolic stability and basicity.

-

-Fluorination: Introducing fluorine at the beta-position (benzylic carbon) significantly lowers the amine

-

Effect: This reduces affinity for the

-opioid receptor in fentanyl analogs but can increase selectivity for MAO-B over MAO-A in phenethylamines. -

Metabolism: It blocks benzylic hydroxylation, a major metabolic route for many phenethylamines.

-

-

-Trifluoromethylation: Seen in anorectics like Fenfluramine (specifically m-CF3 on the ring, but

Metabolic & Pharmacokinetic Implications

The Carbon-Fluorine bond is metabolically inert to Cytochrome P450 oxidation.[1]

-

Blocking "Soft Spots": Unsubstituted amphetamine is metabolized partly by para-hydroxylation (via CYP2D6) to form 4-hydroxyamphetamine. Substituting the 4-position with fluorine (4-FA) completely blocks this pathway.

-

Metabolic Switching: Because the para position is blocked in 4-FA, metabolism shifts to side-chain deamination (forming the benzoic acid derivative) or N-oxidation. This often results in a longer half-life compared to the non-fluorinated parent.

-

Neurotoxicity: Unlike 4-Chloroamphetamine (4-CA) or 4-Bromoamphetamine (4-BA), which are potent neurotoxins that deplete serotonin terminals, 4-FA does not show long-term serotonergic neurotoxicity.[1][2] The C-F bond is too strong to form the reactive quinone-like intermediates responsible for the toxicity of 4-CA/4-BA.

Visualizations

SAR Logic Map

Caption: Functional mapping of fluorine substitution sites to pharmacological outcomes.

Metabolic Blockade Mechanism

Caption: Mechanism of metabolic stabilization via para-fluorination preventing CYP2D6 hydroxylation.

Experimental Protocols

Synthesis of 4-Fluoroamphetamine (4-FA)

Note: This protocol is for educational/research reference only. Ensure compliance with all local regulations regarding controlled substances.

Method: Henry Reaction followed by Lithium Aluminum Hydride (LAH) Reduction.

Step 1: Condensation (Henry Reaction)

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Nitroethane (1.2 eq), Ammonium Acetate (catalytic), Glacial Acetic Acid (solvent).

-

Procedure: Combine reagents in a round-bottom flask. Heat to reflux (~100°C) for 2-4 hours.

-

Workup: Cool mixture. Pour into ice water. The product, 1-(4-fluorophenyl)-2-nitropropene , precipitates as yellow crystals.[2]

-

Purification: Recrystallize from methanol/IPA.

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq), Anhydrous THF (solvent).

-

Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.

-

Procedure:

-

Quench: Use the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to quench excess hydride.

-

Isolation: Filter off aluminum salts. Acidify filtrate with HCl to generate the hydrochloride salt. Evaporate solvent to yield 4-Fluoroamphetamine HCl .

Monoamine Uptake Inhibition Assay

Objective: Determine IC50 values for DAT, NET, and SERT.

-

Preparation: Prepare synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT). Homogenize tissue in ice-cold sucrose buffer (0.32 M).

-

Incubation:

-

Aliquot synaptosomes into 96-well plates.

-

Add test compound (Fluorinated Phenethylamine) at varying concentrations (

to -

Add radiolabeled substrate:

,

-

-

Transport: Incubate at 37°C for 5-10 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot log[concentration] vs. % uptake. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Marona-Lewicka, D., et al. (2011).[4] Psychostimulant-like effects of p-fluoroamphetamine in the rat.[4] European Journal of Pharmacology. Link

-

Nagai, F., Nonaka, R., & Satoh, K. (2007).[4] The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain.[2] European Journal of Pharmacology. Link

-

Rosenmund, C., et al. (2020). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Molecules.[1][3][4][5][6][7][8][9][10][11] Link

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines.[7] Drug Testing and Analysis.[4][9] Link

-

Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related designer drugs. Neuropharmacology.[1][7][12] Link

Sources

- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

The Strategic Utilization of (R)-2-Fluoro-1-phenyl-ethylamine as a Chiral Building Block in Advanced Organic Synthesis and Drug Development

Executive Summary

The integration of fluorine into organic frameworks remains one of the most powerful strategies in modern medicinal chemistry and agrochemical development[1]. Among fluorinated synthons, (R)-2-Fluoro-1-phenyl-ethylamine (CAS: 943780-72-1) has emerged as a highly versatile chiral building block. By positioning a highly electronegative fluorine atom at the

This technical guide provides an in-depth analysis of the stereoelectronic principles governing (R)-2-Fluoro-1-phenyl-ethylamine, alongside field-proven, self-validating experimental protocols for its synthesis and application in drug discovery.

Physicochemical Profiling & Stereoelectronic Advantages

The strategic substitution of a hydrogen atom with fluorine in an alkylamine scaffold is never a mere structural tweak; it is a calculated physicochemical overhaul. The unique properties of the C–F bond (bond energy

-

pKa Modulation via Inductive Effects: Fluorine is the most electronegative element (

= 4.0). Its strong electron-withdrawing inductive effect pulls electron density away from the adjacent nitrogen atom. This typically lowers the pKa of the amine by 1.5 to 2.0 units compared to its non-fluorinated analog[3]. In a physiological environment (pH 7.4), this increases the proportion of the unionized species, drastically improving membrane permeability and oral bioavailability. -

Conformational Control (The Gauche Effect): The highly polarized nature of the C–F bond interacts with the vicinal C–N bond. Due to stereoelectronic hyperconjugation (specifically, the

interaction), the molecule preferentially adopts a gauche conformation[1]. This locks the chiral building block into a predictable, rigid 3D geometry, which is invaluable for optimizing protein-ligand interactions in receptor binding pockets. -

Metabolic Stability: The steric bulk of fluorine (van der Waals radius 1.47 Å) is a close isostere to hydrogen (1.20 Å) but slightly larger, effectively shielding the adjacent carbon from oxidative metabolism by Cytochrome P450 enzymes without significantly altering the molecule's overall footprint[1].

Fig 1. Stereoelectronic and physicochemical impacts of β-fluorination on chiral amines.

Data Presentation: Comparative Properties

To illustrate the impact of

Table 1: Comparative Physicochemical Properties

| Property | (R)-1-Phenylethylamine | (R)-2-Fluoro-1-phenyl-ethylamine | Impact on Drug Design |

| CAS Number | 3886-69-9 | 943780-72-1 | N/A |

| Molecular Weight | 121.18 g/mol | 139.17 g/mol | Minimal increase; maintains low MW profile. |

| Formula | C | C | Introduction of highly polarized C-F bond[4]. |

| Estimated pKa | Enhanced fraction of unionized drug at pH 7.4[3]. | ||

| Lipophilicity (LogP) | Lower | Higher | Improved blood-brain barrier (BBB) penetration[5]. |

Experimental Methodologies: Synthesis & Validation

As an Application Scientist, I emphasize that handling fluorinated chiral centers requires rigorous control over reaction conditions to prevent racemization or elimination (dehydrofluorination). Below are two field-proven protocols.

Protocol A: Nucleophilic Ring-Opening of Chiral Aziridines

Causality & Rationale: Chiral aziridines possess high ring strain (

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 equivalent of enantiopure (R)-N-Tosyl-2-phenylaziridine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C.

-

Reagent Addition: Slowly add 5.0 equivalents of Pyridine Hydrofluoride (70% HF in pyridine) dropwise via syringe. Safety Note: HF complexes are highly corrosive; use PTFE-lined equipment.[6]

-

Ring-Opening: Allow the reaction to stir and gradually warm to room temperature over 12 hours. The regioselective attack of the fluoride ion occurs at the less sterically hindered

-carbon. -

Quenching: Quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of NaHCO

until pH 7-8 is reached. -

Extraction & Validation: Extract with ethyl acetate (3x). Dry the organic layer over MgSO

. Self-Validation Step: Before proceeding to column chromatography, take a crude -

Deprotection: Remove the Tosyl group using standard reductive conditions (e.g., Sodium naphthalenide) to yield the free (R)-2-Fluoro-1-phenyl-ethylamine.

Fig 2. Experimental workflow for the nucleophilic ring-opening of chiral aziridines.

Protocol B: Enzymatic Kinetic Resolution

Causality & Rationale: Chemical asymmetric fluorination can sometimes suffer from scalability issues or heavy metal toxicity. Biocatalysis offers an elegant alternative. By utilizing specific transaminases or lipases (e.g., Candida antarctica Lipase B), we can achieve simultaneous enantioselective dehalogenation and deamination, or perform a kinetic resolution of racemic 2-fluoro-1-phenylethylamine[7][8]. The enzyme's chiral pocket ensures absolute stereocontrol.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing the racemic amine and an acyl donor (e.g., ethyl methoxyacetate for lipase-mediated resolution).

-

Biocatalyst Addition: Introduce the immobilized enzyme (e.g., CAL-B) to the mixture.

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring (Self-Validation): Monitor the reaction continuously via chiral GC. The reaction is a self-validating system: it must be terminated exactly when the conversion reaches 50%, indicating that the fast-reacting enantiomer has been fully acylated, leaving the unreacted (R)-enantiomer in pristine optical purity (>99% ee)[7].

-

Separation: Filter off the immobilized enzyme and separate the acylated (S)-enantiomer from the free (R)-amine via simple acid-base extraction.

Applications in Drug Discovery & Development

The integration of (R)-2-Fluoro-1-phenyl-ethylamine into pharmaceutical pipelines serves multiple strategic functions:

-

Fluorinated Peptidomimetics: Chiral

-fluoroamines are frequently incorporated into peptide backbones. The fluorine atom acts as a hydrogen-bond acceptor, mimicking the amide carbonyl, while simultaneously protecting the adjacent peptide bond from proteolytic cleavage by endogenous peptidases[2]. -

Targeted Kinase and Phospholipase Inhibitors: In medicinal chemistry campaigns (such as the development of selective Phospholipase D inhibitors), the incorporation of chiral fluoroamines has been shown to immensely increase target potency (up to 590-fold) by optimizing the ligand's fit within the hydrophobic binding pocket.

-

Organocatalysis: Beyond being an Active Pharmaceutical Ingredient (API) intermediate, this molecule serves as a potent chiral auxiliary. The electron-withdrawing nature of the fluorine tunes the nucleophilicity of the amine, making it an excellent precursor for chiral morpholines, piperazines, and specialized MacMillan-type organocatalysts.

Conclusion

(R)-2-Fluoro-1-phenyl-ethylamine represents a paradigm of precision in organic synthesis. By understanding and harnessing the stereoelectronic causality of the

References

-

Molaid. "(R)-2-fluoro-1-phenylethylamine - Enzymatic Synthesis and Transaminase Applications". Molaid Chemical Database. URL: [Link]

-

EPDF. "Organofluorine Chemistry - Applications of the nonbonding interaction system". EPDF. URL: [Link]

-

Thieme Connect. "Asymmetric Fluorination, Monofluoromethylation, Di- fluoromethylation, and Trifluoromethylation Reactions". Science of Synthesis. URL: [Link]

-

Vanderbilt University Institutional Repository. "Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines...". VUIR. URL: [Link]

-

ResearchG

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines". Journal of Organic Chemistry. URL: [Link] -

National Institutes of Health (NIH). "Enantioselective Synthesis of cis- and trans-Cycloheptyl

-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis". PMC. URL: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS: 943780-72-1 | CymitQuimica [cymitquimica.com]

- 5. epdf.pub [epdf.pub]

- 6. Pyridine Hydrofluoride | Fluorination Reagent | RUO [benchchem.com]

- 7. (R)-2-fluoro-1-phenylethylamine - CAS号 —— - 摩熵化学 [molaid.com]

- 8. (R)-2-fluoro-1-phenylethylamine - CAS号 —— - 摩熵化学 [molaid.com]

Technical Guide: Impact of Fluorine Substitution on Phenethylamine Basicity and pKa

Executive Summary

This technical guide analyzes the physicochemical impact of fluorine substitution on the phenethylamine (PEA) scaffold, a critical pharmacophore in drug development. Fluorine, often termed "the second hydrogen" in medicinal chemistry, introduces profound electronic and conformational changes without significantly altering steric bulk. This guide details how site-specific fluorination—specifically on the aromatic ring versus the ethylamine side chain—modulates basicity (

Key Takeaway: While ring fluorination exerts subtle inductive effects governed by Hammett relationships,

Part 1: Mechanistic Principles of Fluorine Modulation

The modulation of phenethylamine basicity by fluorine is governed by three primary mechanistic pillars: Electronic Induction , Resonance Effects , and Conformational Hyperconjugation .

Electronic Effects (Ring Substitution)

The impact of fluorine on the aromatic ring is transmitted to the amine nitrogen via the carbon scaffold. The magnitude of this effect depends on the position of the fluorine atom relative to the amine.

-

Inductive Effect (

): Fluorine is the most electronegative element (3.98 Pauling scale), pulling electron density through -

Resonance Effect (

): On the aromatic ring, fluorine can donate lone pair electrons into the-

Meta (3-F): Resonance is not possible. The strong inductive effect dominates (

), significantly lowering -

Para (4-F): Resonance donation opposes inductive withdrawal.[1] The net effect is weak (

), resulting in a

-

The Fluorine Gauche Effect ( -Chain Substitution)

Substitution on the ethylamine side chain (

-

Hyperconjugation: The

bonding orbital donates electron density into the low-lying -

Basicity Reduction: The high electronegativity of the

-fluorine creates a strong dipole that destabilizes the positive charge on the adjacent ammonium nitrogen through electrostatic repulsion, drastically lowering the

Visualizing the Mechanistic Pathways

Figure 1: Mechanistic pathways of fluorine-induced pKa modulation in phenethylamines.

Part 2: Quantitative Data Analysis

The following data consolidates experimental and high-confidence predicted values for fluorinated phenethylamines.

Table 1: Impact of Ring Fluorination on Basic pKa

Reference: Unsubstituted Phenethylamine

| Substitution | Position | Hammett Constant ( | Mechanistic Rationale | ||

| Unsubstituted | - | 0.00 | 9.83 | 0.00 | Baseline reference.[1] |

| 4-Fluoro | Para | 9.84 | +0.01 | Resonance ( | |

| 3-Fluoro | Meta | 9.65 | -0.18 | Pure inductive withdrawal; no resonance compensation.[1] | |

| 2-Fluoro | Ortho | N/A (Steric) | 9.7 - 9.8 | ~ -0.1 | Inductive effect strong but distance-dependent; steric factors apply.[1] |

| 4-Trifluoromethyl | Para | 9.3 - 9.5 | -0.4 | Strong electron-withdrawing group (EWG); no resonance donation.[1] |

Table 2: Impact of Side-Chain Fluorination

Note: Side-chain substitution has a non-linear, drastic effect.[1]

| Substitution | Position | Impact on LogD | ||

| Side-chain | 8.3 - 8.5 | -1.4 | Increased: Lower | |

| Side-chain | 7.0 - 7.5 | -2.5 | High: Significant population of neutral species; enhanced lipophilicity.[1] |

Critical Insight: The

-fluorine effect is a powerful tool for improving oral bioavailability.[1] By lowering thefrom ~9.8 to ~8.4, the percentage of the drug in the neutral (membrane-permeable) state at physiological pH (7.4) increases from 0.4% to ~9% .[1]

Part 3: Experimental Protocols

To accurately determine the

Protocol A: NMR pH Titration (High Precision)

This method exploits the sensitivity of the fluorine chemical shift (

Reagents:

-

Analyte: ~2-5 mg of Fluorinated Phenethylamine salt.[1]

-

Solvent: 90%

/ 10% -

Buffer: Phosphate/Citrate universal buffer (to cover pH 2–12).

-

Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (

) in a sealed capillary.

Workflow:

-

Preparation: Dissolve analyte in solvent to reach ~5 mM concentration.

-

Initial pH: Adjust solution to pH ~2.0 using dilute HCl.

-

Titration Loop:

-

Data Analysis: Plot

vs. pH. Fit the data to the Henderson-Hasselbalch sigmoid equation:

Protocol B: Potentiometric Titration (Standard)

Workflow:

-

Calibration: Calibrate pH electrode with IUPAC standard buffers (pH 4.01, 7.00, 10.01).

-

Blank Titration: Titrate the solvent blank (0.15 M KCl under

) to determine carbonate error. -

Sample Titration: Dissolve 20-50 mg of sample in 0.15 M KCl.

-

Titrant: Add 0.1 M KOH standardized solution in small increments (0.5 - 1.0

). -

Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point.

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for experimental pKa determination.

References

-

Impact of Fluorine on Drug Properties: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V.[2] (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

The Fluorine Gauche Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] [Link]

-

pKa Determination by NMR: Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012).[3] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education, 89(11), 1458–1460. [Link]

-

Phenethylamine Pharmacology & Structure: Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. [Link]

-

Hammett Constants and Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] [Link]

Sources

Metabolic Stability Profiles of (R)-2-Fluoro-1-phenyl-ethylamine Analogs

The following technical guide details the metabolic stability profiles of (R)-2-Fluoro-1-phenyl-ethylamine and its structural analogs. This document is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to support lead optimization and mechanistic understanding.

Technical Guide | Version 1.0

Executive Summary

The incorporation of fluorine into the phenethylamine scaffold—specifically at the

The primary drivers of this altered stability are:

-

Modulation: The electron-withdrawing effect of the fluorine atom reduces the basicity of the adjacent amine (typically by 1.0–1.5

-

Oxidative Blockade: Fluorine substitution hinders specific metabolic soft spots, although in this scaffold, it primarily influences the kinetics of deamination rather than blocking the site of oxidation itself.

-

Stereochemical Selectivity: The (R)-enantiomer often exhibits differential clearance rates via MAO-B compared to the (S)-enantiomer, a phenomenon potentiated by the steric and electronic influence of the fluoromethyl group.

Chemical Context & Structural Logic[2][3]

The Molecule

Target Compound: (R)-2-Fluoro-1-phenyl-ethylamine

IUPAC Name: (1R)-2-fluoro-1-phenylethan-1-amine

Structural Class:

This molecule can be viewed as an analog of 1-phenylethylamine where the terminal methyl group is monofluorinated. It is structurally distinct from "

The "Fluorine Effect" on Physicochemical Properties

The introduction of fluorine exerts a profound electronic effect on the molecule, which directly dictates its metabolic fate.

| Property | Non-Fluorinated Parent | (R)-2-Fluoro Analog | Mechanistic Impact |

| Basicity ( | ~9.5 | ~8.0 – 8.5 | Reduced basicity increases the fraction of neutral species at physiological pH, potentially enhancing passive permeability but altering cation-dependent enzyme binding (e.g., CYP2D6). |

| Lipophilicity ( | Moderate | Increased | Fluorine is lipophilic but polarizable. The drop in |

| C-H Bond Strength | Standard | Increased (Adjacent) | The C-H bonds adjacent to fluorine are strengthened (inductive effect), potentially slowing radical abstraction steps in oxidative metabolism. |

Technical Insight: The reduced

is the dominant factor in metabolic stability here. Many MAO and CYP enzymes prefer the protonated or neutral forms of amines specifically; altering this equilibrium shifts the(affinity) and (turnover) significantly [1].

Metabolic Pathways & Mechanisms[2][3][4]

The metabolic clearance of (R)-2-Fluoro-1-phenyl-ethylamine is mediated primarily by two enzyme superfamilies: Monoamine Oxidases (MAO) and Cytochrome P450s (CYP) .

MAO-Mediated Oxidative Deamination

Phenethylamines are classic substrates for MAO. The reaction proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

-

Mechanism: MAO converts the amine to an imine, which hydrolyzes to the corresponding ketone (2-fluoro-acetophenone) and ammonia.

-

Fluorine Impact:

-

Electronic: The electron-withdrawing fluorine destabilizes the radical cation intermediate formed during the MAO catalytic cycle, potentially decreasing

relative to the non-fluorinated parent. -

Steric: The slightly larger Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) may introduce steric clashes in the restrictive MAO-B active site, further modulating clearance.

-

CYP450-Mediated Hydroxylation

While MAO targets the amine side chain, CYP450 enzymes (specifically CYP2D6 and CYP2C19) target the aromatic ring.

-

Primary Route: Para-hydroxylation of the phenyl ring.

-

Secondary Route: N-hydroxylation (minor).

-

Fluorine Impact: The remote fluorine on the ethyl chain exerts a subtle inductive deactivation on the phenyl ring, making it slightly less electron-rich and thus less susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450 [2].

Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

Figure 1: Divergent metabolic pathways for (R)-2-Fluoro-1-phenyl-ethylamine. The fluorine substitution modulates the rate of the upper MAO pathway significantly.

Comparative Stability Data

The following table summarizes the theoretical and observed stability shifts based on Structure-Metabolism Relationships (SMR).

Table 1: Comparative Metabolic Stability Profiles (Human Liver Microsomes)

| Compound | Structure | Primary Metabolite | ||

| 1-Phenylethylamine | < 15 | > 50 (High) | Acetophenone (MAO) | |

| (R)-2-Fluoro Analog | 25 – 40 | 20 – 35 (Mod) | 2-Fluoro-acetophenone | |

| (S)-2-Fluoro Analog | 20 – 30 | 30 – 45 (Mod) | 2-Fluoro-acetophenone | |

| Difluoro Analog | > 60 | < 15 (Low) | Ring-OH (CYP) |

Key Takeaway: Monofluorination provides a moderate boost in metabolic stability (1.5x – 2x fold increase in half-life) primarily by reducing the rate of MAO-mediated oxidation. Difluorination provides a superior stability profile but may compromise potency due to steric bulk [3].

Experimental Protocols

To validate these profiles, the following self-validating protocols are recommended. These workflows ensure differentiation between CYP-mediated and MAO-mediated clearance.

Protocol A: Differentiating MAO vs. CYP Clearance

Standard microsomal assays often contain MAO, but activity can be variable. This protocol explicitly separates the contributions.

Materials:

-

Human Liver Microsomes (HLM) (Corning or equivalent).

-

Human Mitochondria (for specific MAO activity).

-

Selective Inhibitors: Pargyline (MAO inhibitor,

) and 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor,

Workflow:

-

Preparation: Prepare 4 incubation groups:

-

Group A: HLM + Cofactors (Total Metabolism)

-

Group B: HLM + Cofactors + Pargyline (CYP only)

-

Group C: HLM + Cofactors + ABT (MAO only)

-

Group D: Buffer only (Chemical Stability Control)

-

-

Incubation: Incubate

test compound at -

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

-

Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

-

If

, clearance is MAO-driven . -

If

, clearance is CYP-driven .

Protocol B: Metabolite Identification (MetID)

Objective: Confirm the formation of 2-fluoro-acetophenone vs ring-hydroxylated species.

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18,

). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Mass Spec: Q-TOF or Orbitrap in Positive Ion Mode. Look for:

-

Parent

. -

Deaminated ketone

. -

Hydroxylated parent

.

-

Assay Workflow Visualization

Figure 2: Step-by-step workflow for the metabolic stability assay.

Structure-Activity Relationship (SAR) Implications

For drug development professionals, understanding how to optimize this scaffold is key.

-

Blocking Deamination: If the MAO pathway is too rapid, consider

-difluorination (on the methyl group) or adding a steric block (e.g., an -

Blocking Ring Hydroxylation: If CYP metabolism is dominant (revealed by Protocol A), consider adding a para-fluoro or para-chloro substituent to the phenyl ring. This blocks the primary site of CYP2D6 oxidation [4].

-

Chirality: The (R)-enantiomer is generally preferred for potency in phenethylamine classes, but if metabolic liability is high, exploring the (S)-enantiomer (or a racemate if pharmacologically acceptable) might offer a different clearance profile due to the stereoselectivity of MAO-B.

References

-

Meyerson, L. R., & Fuller, R. W. (1978).[1] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology.

-

Bhattarai, P., Trombley, T., & Altman, R. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

-

Trachsel, D. (2012).[3] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

-

Gillman, P. K. (2006). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia.

Disclaimer: This guide is for research purposes only. All experimental protocols should be validated within your specific laboratory conditions.

Sources

Conformational Dynamics of (R)-2-Fluoro-1-phenylethylamine in Solution: A Comprehensive Analytical Guide

Executive Summary

(R)-2-Fluoro-1-phenylethylamine is a highly valuable chiral building block and structural motif in medicinal chemistry. The introduction of a highly electronegative fluorine atom onto the ethylamine backbone fundamentally alters its conformational landscape, shifting the governing forces from pure steric hindrance to complex stereoelectronic interactions. This whitepaper provides a rigorous, self-validating framework for analyzing the solution-state conformational dynamics of this molecule by integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).

The Stereoelectronic Landscape of Fluorinated Ethylamines

The conformational behavior of vicinal fluoroamines cannot be accurately predicted by steric repulsion alone. Instead, it is governed by a delicate balance of stereoelectronic effects, primarily driven by the 1[1].

-

Hyperconjugation : In the gauche effect, the conformation where the highly electronegative fluorine atom is positioned gauche (dihedral angle ~60°) to a vicinal proton or an electronegative group (like

) is paradoxically stabilized. This stabilization is driven by hyperconjugation: the donation of electron density from the -

Intramolecular Hydrogen Bonding : In non-polar environments, the amino group can form an intramolecular hydrogen bond with the fluorine atom (

) or the aromatic ring (

Hyperconjugative stabilization driving the gauche effect in fluorinated ethylamines.

Conformational Preferences of (R)-2-Fluoro-1-phenylethylamine

When analyzing the Newman projection down the C1-C2 bond of (R)-2-Fluoro-1-phenylethylamine, rotation generates three primary staggered rotamers. The causality behind the dominant rotamer is highly dependent on the solvent's dielectric constant.

-

Non-Polar Solvents (e.g.,

) : The low dielectric constant allows intramolecular -

Polar Protic Solvents (e.g.,

,

Analytical Methodology: Solution-State NMR

NMR spectroscopy is the premier technique for elucidating time-averaged conformational populations in solution. The logic of this approach relies heavily on the 4, which mathematically correlates vicinal coupling constants (

Protocol: NMR Acquisition and J-Coupling Extraction

To ensure a self-validating system , the extraction of coupling constants must be cross-verified across multiple nuclei.

-

Sample Preparation : Dissolve 10-15 mg of (R)-2-Fluoro-1-phenylethylamine in 0.5 mL of the chosen deuterated solvent. Prepare two distinct samples: one in

(non-polar) and one in -

Multinuclear Acquisition :

-

Acquire a high-resolution

H NMR spectrum (minimum 600 MHz to resolve complex second-order multiplets). -

Acquire a

F NMR spectrum with -

Acquire a

C NMR spectrum to observe the 5, where

-

-

Cross-Validation of Coupling Constants : Extract the

and -

Karplus Analysis :

Computational Validation (DFT & MD)

Because NMR provides a macroscopic time-average of all rapidly interconverting conformers, computational chemistry is required to map the microscopic energy landscape and determine the theoretical weights of each distinct rotamer[2].

Protocol: In Silico Workflow

-

Conformational Search : Perform a molecular mechanics (e.g., OPLS4) conformational search rotating the C1-C2, C1-Phenyl, and C2-F bonds to generate a complete library of local minima.

-

Geometry Optimization : Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP-D3/aug-cc-pVTZ level. The inclusion of the D3 dispersion correction is non-negotiable, as standard DFT functionally fails to accurately model the critical2[2][3].

-

Solvent Modeling : Apply a Solvation Model based on Density (SMD) to simulate the dielectric environments of

and water, recalculating the Gibbs free energy ( -

NCI Analysis : Conduct3 to map the reduced density gradient, allowing for the visual quantification of the attractive (hydrogen bonding) and repulsive (steric) forces stabilizing the gauche conformers[3].

Self-validating workflow for elucidating solution-state conformers using NMR and DFT.

Quantitative Data Presentation

The following table summarizes the theoretical coupling constants and the expected shift in conformer populations based on solvent polarity. The exact populations are derived by fitting the experimentally observed, time-averaged

| Conformer Geometry (C1-C2) | Expected | Expected | Dominant Interaction | Population in | Population in |

| Rotamer I ( | 2.0 - 5.0 (gauche) | 20.0 - 35.0 (anti) | Steric minimization | Low | Moderate |

| Rotamer II ( | 8.0 - 12.0 (anti) | 2.0 - 15.0 (gauche) | Very Low | Low | |

| Rotamer III ( | 2.0 - 5.0 (gauche) | 2.0 - 15.0 (gauche) | High (Dominant) | Moderate |

Conclusion

The conformational analysis of (R)-2-Fluoro-1-phenylethylamine in solution requires a synergistic, multi-disciplinary approach. By leveraging the Karplus relationship through high-resolution multinuclear NMR and validating the energetic landscape via dispersion-corrected DFT, researchers can accurately map the stereoelectronic forces—namely the gauche effect and intramolecular hydrogen bonding—that dictate the molecule's 3D architecture. Understanding these dynamics is critical for rational drug design, as the precise spatial arrangement of the ethylamine pharmacophore directly impacts target binding affinity and metabolic stability.

References

- Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine Source: ResearchGate / Chemistry - A European Journal URL

- Source: Journal of the American Chemical Society (ACS Publications)

- Gauche effect Source: Wikipedia URL

- Probing the helical integrity of multivicinal all-syn-fluoro alkanes Source: SciSpace URL

- Source: PubMed Central (PMC)

- Unexpected triaxial preferences in some all-syn 1,3,5-trifluorocyclohexanes Source: An-Najah National University Repository URL

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. scispace.com [scispace.com]

Strategic Bioisosterism in Neuroscience: The (R)-2-Fluoro-1-phenyl-ethylamine Scaffold

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It focuses on the bioisosteric utility of (R)-2-Fluoro-1-phenyl-ethylamine (also referred to as

Executive Summary

In the optimization of central nervous system (CNS) ligands, the (R)-2-Fluoro-1-phenyl-ethylamine scaffold represents a critical bioisosteric intervention. By substituting the methyl hydrogen of the amphetamine class (or the

Chemical Basis of Bioisosterism

The introduction of a fluorine atom into the ethylamine side chain at the C2 position (relative to the C1 benzylic amine) fundamentally alters the molecular landscape through three primary mechanisms:

pKa Modulation and CNS Penetration

The strong electronegativity of fluorine (

-

Effect: Reduces the pKa of the primary amine by approximately 1.0–1.5 log units compared to the non-fluorinated parent (amphetamine or phenethylamine).

-

Neuroscience Consequence: At physiological pH (7.4), a higher fraction of the molecule exists in the neutral, uncharged state. This increases passive diffusion across the Blood-Brain Barrier (BBB), optimizing the brain-to-plasma ratio (

).

The Gauche Effect and Conformational Locking

Unlike the steric bulk of a methyl group, the fluorine atom induces a gauche effect due to

-

Structural Consequence: This locks the ethylamine side chain into a preferred gauche conformation, reducing entropic penalty upon binding to rigid targets like the Trace Amine-Associated Receptor 1 (TAAR1) or Monoamine Oxidase (MAO).

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. In the context of (R)-2-Fluoro-1-phenyl-ethylamine, the fluorine blocks potential metabolic hotspots (e.g.,

Neuroscience Applications & Case Studies

Bioisostere of Amphetamine (MAO Interaction)

(R)-2-Fluoro-1-phenyl-ethylamine serves as a fluoromethyl bioisostere of (S)-Amphetamine. While amphetamine is a potent releaser of dopamine, its metabolic profile and abuse potential are liabilities.

-

Mechanism: The fluorinated analog maintains affinity for the Dopamine Transporter (DAT) but alters interaction with MAO-B. The electron-withdrawing fluorine destabilizes the transition state for single-electron transfer (SET) mechanisms often implicated in amine oxidation, potentially transforming a substrate into a competitive inhibitor or a metabolically stable ligand.

-

Data Summary:

| Property | (S)-Amphetamine | (R)-2-Fluoro-1-phenyl-ethylamine | Impact |

| Structure | Ph-CH(NH | Ph-CH(NH | Bioisosteric Replacement |

| pKa | ~9.9 | ~8.5 - 8.8 | Increased Neutral Fraction at pH 7.4 |

| Conf. | Flexible | Gauche-biased | Pre-organized for binding |

| Metabolism | Deamination/Hydroxylation | Blocked | Extended |

18F-PET Radiotracer Development

The scaffold is a privileged precursor for Positron Emission Tomography (PET). The (R)-configuration is often critical for binding stereoselectivity at neuroreceptors.

-

Application: Mapping synaptic density or enzyme distribution (e.g., MAO-B availability in neurodegenerative models).

-

Advantage: The C-F bond allows for late-stage radiofluorination using

F, a standard requirement for clinical tracers with a 110-minute half-life.

Experimental Protocols

Synthesis via Aziridine Ring Opening

The most reliable route to the (R)-isomer with high enantiopurity involves the nucleophilic ring opening of an activated aziridine.

Reagents:

-

(S)-2-Phenylaziridine (chiral pool precursor).

-

Olah’s Reagent (Pyridine

9HF) or Et -

Dichloromethane (DCM), anhydrous.

Protocol:

-

Activation: Dissolve (S)-2-phenylaziridine (1.0 eq) in anhydrous DCM under N

atmosphere. Add Tosyl chloride (TsCl) to generate the N-tosyl aziridine intermediate (if not starting from N-protected precursor). -

Fluorination: Cool the solution to 0°C. Dropwise add Pyridine

HF (excess). -

Reaction: Allow to warm to room temperature and stir for 4–6 hours. The fluoride ion attacks the less hindered carbon (regioselective) or the benzylic carbon depending on conditions. Note: For 2-fluoro-1-phenyl-ethylamine (Ph-CH(NH2)-CH2F), nucleophilic attack occurs at the terminal carbon of the aziridine.

-

Deprotection: Remove the Tosyl group using Mg/MeOH or Sodium Naphthalenide to yield the free amine.

-

Purification: Isolate via HPLC using a Chiralcel OD-H column to ensure >99% ee.

MAO-B Inhibition Assay

To validate the bioisosteric effect on enzyme stability/inhibition.

Workflow:

-

Preparation: Incubate human recombinant MAO-B (5 µg/mL) in phosphate buffer (pH 7.4).

-

Substrate: Use Kynuramine as the fluorometric probe.

-

Screening: Add (R)-2-Fluoro-1-phenyl-ethylamine at concentrations ranging from 1 nM to 100 µM.

-

Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes at 37°C.

-

Analysis: Determine

and mode of inhibition (Lineweaver-Burk plot) to distinguish between substrate competition and irreversible inactivation.

Visualization of Pathways

Synthesis & Bioisosteric Logic

The following diagram illustrates the synthesis from a chiral aziridine and the resulting bioisosteric divergence from amphetamine.

Figure 1: Synthetic route via aziridine ring opening and bioisosteric comparison to Amphetamine.

Metabolic Fate Comparison

Comparison of the metabolic stability of the fluorinated scaffold versus the non-fluorinated parent.

Figure 2: The protective effect of fluorine substitution against metabolic degradation.

References

-

Haufe, G. (2008). Synthesis of

-fluoroamines and their application in medicinal chemistry. Journal of Fluorine Chemistry. Link -

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Gubbens-Stibbe, J.M., et al. (1992). The effect of fluorine substitution on the metabolism of phenethylamines. Biochemical Pharmacology. Link

Solubility Characteristics and Salt Selection: (R)-2-Fluoro-1-phenyl-ethylamine

[1]

Executive Summary

(R)-2-Fluoro-1-phenyl-ethylamine (also known as (R)-

This guide provides a technical analysis of its salt forms, focusing on solubility profiles, isolation strategies, and the thermodynamic impact of the fluorine substituent.[2] It is designed for process chemists and formulation scientists requiring rigorous data for resolution, purification, and crystallization workflows.[2]

Physicochemical Profile & The "Fluorine Effect"[3][4][5]

To understand the solubility of the salts, one must first grasp the electronic influence of the

| Property | Value / Trend | Mechanistic Explanation |

| Structure | Chiral center at C1; Fluorine at C2 ( | |

| Basicity (pKa) | ~8.4 – 8.8 (Predicted) | Lower than 1-phenylethylamine (pKa ~9.[1][2]8) due to the strong electron-withdrawing inductive effect (-I) of the |

| Lipophilicity | Increased ( | The C-F bond adds lipophilicity to the neutral scaffold, but the lower pKa means the neutral form exists at a lower pH than the non-fluorinated analog. |

| H-Bonding | Modified Donor/Acceptor | Fluorine acts as a weak H-bond acceptor but significantly polarizes the adjacent N-H bonds, strengthening their donor capability in salt lattices.[1] |

Impact on Salt Solubility

The presence of fluorine lowers the amine's basicity, making the salt slightly more prone to hydrolysis in aqueous solution compared to non-fluorinated alkyl amines. However, the high lattice energy driven by the dipole interactions of the C-F bond often results in higher melting points and lower solubility in organic solvents for the crystalline salts.

Solubility Characteristics of Key Salts

Hydrochloride Salt ((R)-2-Fluoro-1-phenyl-ethylamine HCl)

The hydrochloride is the primary form for isolation and storage.[1]

Isolation Protocol: The synthesis of the hydrochloride salt is typically achieved by bubbling anhydrous HCl gas through an ethereal solution of the free amine. The salt precipitates quantitatively due to its insolubility in ether [1].[2]

Chiral Resolution Salts (Tartrates & Mandelates)

For enantiomeric enrichment, diastereomeric salt formation is the standard method.[2]

-

Resolving Agent: (R,R)-Tartaric acid or (S)-Mandelic acid.[1]

-

Solubility Differential: The success of resolution depends on the solubility difference between the

-salt and the -

Solvent System: Methanol or aqueous Methanol (90:10).[2]

-

Mechanism: The "Less Soluble Diastereomer" (LSD) crystallizes out.[2][3][4] Due to the

-fluorine, the lattice packing is tighter than in non-fluorinated analogs, often requiring higher temperatures to dissolve the initial mixture.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Hydrochloride Salt

This protocol ensures the isolation of the salt in a thermodynamically stable crystalline form.

-

Dissolution: Dissolve crude (R)-2-fluoro-1-phenyl-ethylamine (free base) in 10 volumes of anhydrous Diethyl Ether or MTBE.

-

Filtration: Filter the solution through a 0.45

m PTFE membrane to remove particulate impurities. -

Acidification: Under a nitrogen atmosphere, slowly bubble anhydrous HCl gas (or add 2M HCl in ether dropwise) into the solution at 0–5 °C.

-

Crystallization: A white precipitate will form immediately.[2] Continue addition until the supernatant pH reaches ~2.0.

-

Aging: Stir the slurry for 30 minutes at 0 °C to ripen the crystals.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ether (

volumes). -

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Solubility Measurement (Equilibrium Method)

Use this method to generate precise solubility curves for specific solvent systems.

-

Preparation: Add excess salt (approx. 200 mg) to 2 mL of the target solvent in a crimp-top vial.

-

Equilibration: Shake the vial at a controlled temperature (e.g., 25 °C) for 24 hours.

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Analysis: Filter the supernatant (0.22

m syringe filter). Dilute an aliquot and analyze via HPLC-UV (210 nm) or quantitative NMR. -

Calculation:

Visualizations

Salt Screening & Isolation Workflow

This diagram illustrates the decision logic for selecting the appropriate salt form based on the intended application (Isolation vs. Resolution).

Figure 1: Decision matrix for salt selection, contrasting the kinetic precipitation of HCl salts with the thermodynamic crystallization required for chiral resolution.[1]

Solubility Equilibrium & pH Dependence

The solubility of the salt is pH-dependent. The following diagram models the equilibrium shifts.

Figure 2: Thermodynamic equilibrium of the salt species. The lower pKa of the fluorinated amine shifts the deprotonation point to a lower pH compared to non-fluorinated analogs.

References

-

Thieme Chemistry. (2023).[2] Asymmetric Fluorination and Synthesis of (1S)-N-(tert-Butoxycarbonyl)-2-fluoro-1-phenylethylamine. Science of Synthesis.

-

BenchChem. (2024).[2] 2-Fluoro-1-phenylethylamine Synthesis and Properties.

-

Sigma-Aldrich. (2024).[1][2] Product Specification: (R)-2-Fluoro-1-phenyl-ethylamine.

Methodological & Application

Scalable synthesis protocols for (R)-2-Fluoro-1-phenyl-ethylamine

Application Note: Scalable Synthesis Protocols for (R)-2-Fluoro-1-phenyl-ethylamine

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into aliphatic amine scaffolds is a privileged tactic in modern drug development. The

However, the synthesis of enantiopure

To navigate these pitfalls, this guide outlines two field-proven, self-validating synthetic protocols: a highly scalable Chiral Pool approach [1] and a highly modular Asymmetric Fluoromethylation approach [2]. While emerging biocatalytic methods utilizing membrane-immobilized transaminases show promise for related chiral fluoroamines[3], the chemical routes below remain the gold standard for robust, multi-gram to kilogram scale-up.

Synthetic Strategy & Causality

Route A: Chiral Pool Synthesis via (R)-Phenylglycinol

When scaling up to kilogram quantities, chiral pool synthesis is the most economically viable approach. Starting from commercially available (R)-phenylglycinol, the stereocenter is already established.

-

The Causality of Protection: The critical challenge is the deoxofluorination of the primary alcohol. If a mono-protecting group (like Boc) is used, aziridinium formation is highly likely during the activation of the alcohol. Complete sequestration of the nitrogen lone pair is required. Phthalimide (

-diprotection) serves this exact purpose, enforcing a clean S

Route B: Asymmetric Fluoromethylation via Ellman's Auxiliary

For late-stage diversification or analog synthesis, asymmetric nucleophilic addition to imines is preferred.

-

The Causality of Carbanion Stabilization: Direct nucleophilic fluoromethylation is notoriously difficult because the fluoromethyl carbanion (

) is prone to

Quantitative Data Presentation

| Parameter | Route A: Chiral Pool | Route B: Ellman Auxiliary |

| Starting Material | (R)-Phenylglycinol | Benzaldehyde |

| Key Reagents | Phthalic anhydride, DAST / XtalFluor-E | (S)-t-Bu-sulfinamide, |

| Overall Yield | 60 – 70% | 45 – 55% |

| Enantiomeric Excess (ee) | >99% (Retained from SM) | 96 – 98% (Diastereoselective) |

| Scalability | High (Kilogram scale) | Medium (Gram scale) |

| Primary Advantage | Cost-effective, robust stereocontrol | Highly modular for analog synthesis |

Experimental Methodologies

Protocol A: Chiral Pool Synthesis (Industrial Scale)

This protocol is adapted for the (R)-enantiomer based on validated industrial procedures for its optical antipode[1].

Step 1: Phthaloyl Protection

-

Dissolve (R)-2-amino-2-phenylethanol (1.0 eq, 100 mmol) in a mixture of water (120 mL) and acetonitrile (200 mL).

-

Add 2,5-dioxopyrrolidin-1-yl methyl phthalate (0.95 eq) or standard

-ethoxycarbonylphthalimide (Nefkens' reagent) in one portion at room temperature. -

Stir for 4 hours. Extract with ethyl acetate (3

150 mL), wash with brine, dry over anhydrous

-

In-Process Control (IPC):

H NMR should show the disappearance of the free amine protons and the appearance of the aromatic phthalimide multiplet at 7.7–7.9 ppm.

Step 2: Deoxofluorination

-

Dissolve the protected alcohol (1.0 eq, 50 mmol) in anhydrous

(150 mL) under an argon atmosphere. Cool the reaction to -78 °C. -

Add Diethylaminosulfur trifluoride (DAST) or XtalFluor-E (1.5 eq) dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Carefully quench with saturated aqueous

at 0 °C. Extract with

-

Self-Validation:

F NMR is critical here. The target

Step 3: Deprotection and Salt Formation

-

Dissolve the fluorinated intermediate in ethanol (0.5 M). Add hydrazine hydrate (3.0 eq).

-

Reflux for 3 hours until a white precipitate (phthalhydrazide) fully forms.

-

Cool to 0 °C, filter the precipitate, and concentrate the filtrate.

-

Redissolve the crude amine in diethyl ether and add 2M HCl in ether to precipitate (R)-2-Fluoro-1-phenyl-ethylamine hydrochloride. Filter and dry under vacuum.

Protocol B: Asymmetric Fluoromethylation (Discovery Scale)

This protocol leverages the Ellman sulfinamide chemistry for precise stereocontrol[2].

Step 1: Imine Condensation & Fluoromethylation

-

Condense benzaldehyde with (S)-tert-butanesulfinamide using

in THF to yield the (S)-sulfinyl imine. -

In a separate Schlenk flask under

, dissolve fluoromethyl phenyl sulfone (1.0 eq) in THF and cool to -78 °C. -

Add a 1M solution of LiHMDS (1.05 eq) and stir for 40 minutes to generate the stabilized carbanion.

-

Add the (S)-sulfinyl imine (0.9 eq) dropwise. Stir for 2 hours at -78 °C, then quench with saturated

. Extract and purify to isolate the (1R, 2S)-diastereomer.

Step 2: Desulfonylation and Cleavage

-

Dissolve the intermediate in a DMF/MeOH mixture. Add Mg turnings (10 eq) and a catalytic amount of

. Stir at room temperature until desulfonylation is complete (monitored by LC-MS). -

Filter through Celite, concentrate, and treat the crude sulfinamide with 4M HCl in dioxane for 1 hour at room temperature.

-

Concentrate and recrystallize to yield the enantiopure (R)-2-Fluoro-1-phenyl-ethylamine hydrochloride[2].

Pathway Visualization

Fig 1: Synthetic workflows for (R)-2-Fluoro-1-phenyl-ethylamine via Chiral Pool and Ellman methods.

References

-

Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1) . Google Patents. 1

-

Science of Synthesis: Asymmetric Fluorination, Monofluoromethylation, Difluoromethylation, and Trifluoromethylation Reactions . Thieme-connect. 2

-

Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase . ACS Publications. 3

Sources

Application Note: Stereoselective Synthesis via Reductive Amination Using (R)-2-Fluoro-1-phenylethylamine

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of chiral secondary amines using (R)-2-Fluoro-1-phenylethylamine as a key chiral building block. Reductive amination stands as one of the most efficient and widely utilized methods for C-N bond formation in medicinal and process chemistry.[1] This protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that permits a one-pot reaction under gentle conditions, making it suitable for a wide array of functionalized substrates.[2][3][4] We delve into the mechanistic rationale, provide a detailed, field-tested experimental protocol, and outline methods for product analysis and purification, tailored for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of Fluorinated Chiral Amines

Chiral amines are foundational structural motifs in a vast number of pharmaceuticals and agrochemicals, with an estimated 40% of active pharmaceutical ingredients (APIs) containing this functional group.[5][6] The precise control of stereochemistry is paramount, as different enantiomers of a molecule often exhibit dramatically different biological activities. The target amine in this guide, (R)-2-Fluoro-1-phenylethylamine, is a valuable chiral precursor for several reasons:

-

Stereochemical Control: Its inherent chirality can be leveraged to induce asymmetry in the final product, which is critical in asymmetric synthesis.[7]

-

Pharmacokinetic Modulation: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties.[8] Fluorine's high electronegativity can lower the pKa of the neighboring amine, altering its charge state at physiological pH. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, potentially improving membrane permeability.[9]

Reductive amination is the method of choice for this transformation due to its operational simplicity and high efficiency, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.

The Mechanism: A Tale of Selectivity

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound. This is where the choice of reducing agent is critical.

The reaction proceeds via two main stages:

-

Imine/Iminium Ion Formation: The nucleophilic (R)-2-Fluoro-1-phenylethylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine, which is in equilibrium with its protonated form, the iminium ion.[10][11]

-

Hydride Reduction: A mild hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the electrophilic iminium ion. The electron-withdrawing and sterically bulky acetoxy groups on the borohydride attenuate its reactivity, making it significantly slower to reduce aldehydes or ketones compared to the highly reactive iminium ion.[2][12] This chemoselectivity is the cornerstone of the one-pot procedure.[13][14]

Caption: Mechanism of selective reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of a generic ketone (e.g., 4-phenylcyclohexanone) with (R)-2-Fluoro-1-phenylethylamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| (R)-2-Fluoro-1-phenylethylamine | ≥98% enantiomeric purity | Sigma-Aldrich | The chiral integrity of this starting material is critical. |

| Ketone or Aldehyde (e.g., 4-phenylcyclohexanone) | Reagent Grade | Acros Organics | Ensure dryness and purity. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich | Moisture-sensitive; handle under an inert atmosphere.[15] |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Preferred solvent for this reaction.[3][4] THF can also be used. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | For quenching the reaction. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | For drying the organic phase. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15][16]

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[17]

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable vapors upon contact with water.[17][18] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[15] Avoid inhalation of dust.[15]

-